![molecular formula C43H66O2Si B12604060 {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane CAS No. 645414-31-9](/img/structure/B12604060.png)
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane is a complex organic compound characterized by its unique structure, which includes dodecyloxy groups, phenylethynyl groups, and a trimethylsilane group
Méthodes De Préparation
The synthesis of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane typically involves the Sonogashira cross-coupling reaction. This method includes the coupling of dibrominated or diiodinated thiophenes with arylacetylenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, such as argon, and requires specific conditions, including the use of dry solvents and controlled temperatures.
Analyse Des Réactions Chimiques
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets. The compound’s phenylethynyl groups can engage in π-π interactions with aromatic systems, while the dodecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .
Comparaison Avec Des Composés Similaires
Similar compounds to {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane include:
{2-[2,5-bis(dodecyloxy)-4-(2-phenylethynyl)phenyl]ethynyl}trimethylsilane: This compound has a similar structure but differs in the positioning of the phenylethynyl groups.
Bisbenzothienylethenes: These compounds also contain phenylethynyl groups and are used in similar applications, such as photochromic materials and fluorescent probes.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and π-π interactions, making it versatile for various applications.
Propriétés
Numéro CAS |
645414-31-9 |
|---|---|
Formule moléculaire |
C43H66O2Si |
Poids moléculaire |
643.1 g/mol |
Nom IUPAC |
2-[2,5-didodecoxy-4-(2-phenylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C43H66O2Si/c1-6-8-10-12-14-16-18-20-22-27-34-44-42-38-41(33-36-46(3,4)5)43(37-40(42)32-31-39-29-25-24-26-30-39)45-35-28-23-21-19-17-15-13-11-9-7-2/h24-26,29-30,37-38H,6-23,27-28,34-35H2,1-5H3 |
Clé InChI |
UIKJAUUCFWRPPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


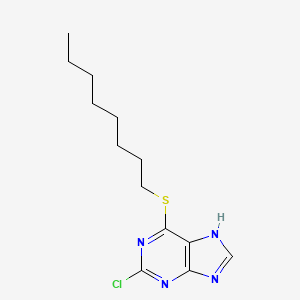
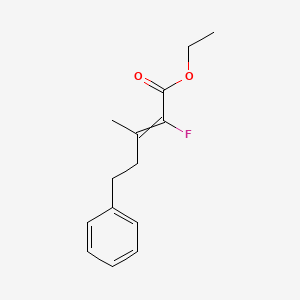
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)

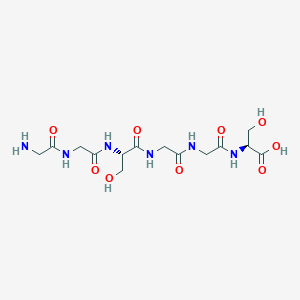
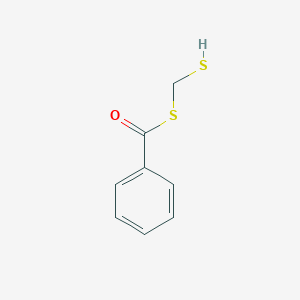
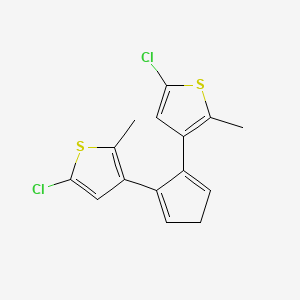

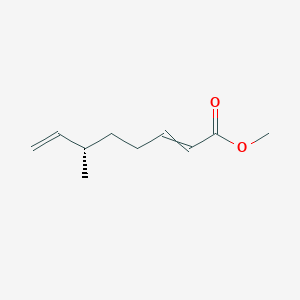
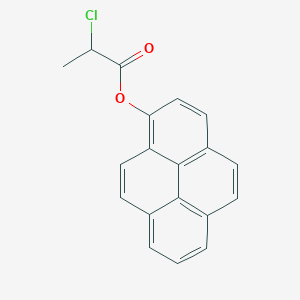
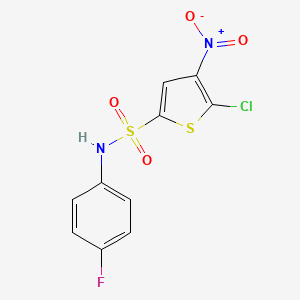
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
